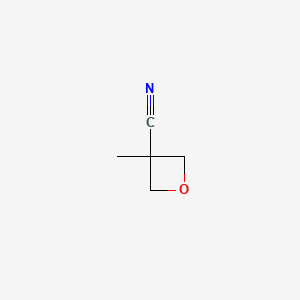

3-Methyloxetane-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyloxetane-3-carbonitrile (CAS Number: 170128-14-0) is a chemical compound with the IUPAC name 3-methyl-3-oxetanecarbonitrile . It has a molecular weight of 97.12 g/mol and the following InChI code: 1S/C5H7NO/c1-5(2-6)3-7-4-5/h3-4H2,1H3 . This compound is typically stored at a temperature of -10°C .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

3-Methyloxetane-3-carbonitrile serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, especially in the development of pharmaceuticals. Its unique three-membered oxetane ring structure can be modified to introduce specific functional groups, enhancing drug potency, bioavailability, and stability .

Ring Expansion Reactions

The oxetane ring in 3-methyloxetane-3-carbonitrile can undergo ring expansion reactions. These transformations allow chemists to access larger ring systems, which are essential for designing novel compounds. By manipulating the nitrile group, researchers can generate diverse heterocyclic structures with potential biological activity .

Polymer Chemistry

Oxetanes find applications in polymer science due to their reactivity and ability to form stable cyclic structures. Researchers have explored 3-methyloxetane-3-carbonitrile as a monomer for ring-opening polymerization. The resulting polymers exhibit unique properties, such as high thermal stability and resistance to degradation .

Materials Science

The incorporation of oxetane-containing units into materials can lead to improved properties. Scientists have investigated 3-methyloxetane-3-carbonitrile derivatives as components in adhesives, coatings, and sealants. These materials benefit from the oxetane ring’s strain energy, which contributes to enhanced performance .

Fluorescent Probes and Sensors

Researchers have functionalized 3-methyloxetane-3-carbonitrile to create fluorescent probes and sensors. By attaching specific fluorophores or recognition elements, these compounds can selectively detect analytes (such as metal ions or biomolecules) in biological or environmental samples. The oxetane scaffold provides a stable and rigid framework for such applications .

Photochemistry and Photophysics

The strained oxetane ring in 3-methyloxetane-3-carbonitrile exhibits interesting photochemical behavior. Researchers have explored its photoisomerization properties and used it as a model system to study excited-state dynamics. Understanding these processes contributes to the development of light-responsive materials and photonic devices .

Propriétés

IUPAC Name |

3-methyloxetane-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-5(2-6)3-7-4-5/h3-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLDEOHYZQLQRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573594.png)

![2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole](/img/structure/B573597.png)